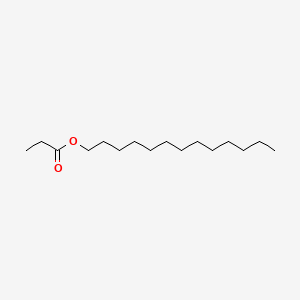

Tridecyl propanoate

Description

Tridecyl propanoate (CAS: 66271-77-0) is an ester with the chemical formula C₁₆H₃₂O₂ and a molecular weight of 256.4241 g/mol . Structurally, it consists of a tridecyl group (a 13-carbon alkyl chain) esterified with propanoic acid. This compound is notable for its applications in industrial formulations, including use as a plasticizer, lubricant additive, or flavor/fragrance component due to its hydrophobic nature and moderate volatility.

Properties

CAS No. |

66271-77-0 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

tridecyl propanoate |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h3-15H2,1-2H3 |

InChI Key |

MVWATEFMGRRVEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecyl propanoate can be synthesized through the esterification reaction between tridecyl alcohol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure a steady supply of the product .

Chemical Reactions Analysis

Types of Reactions

Tridecyl propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecyl alcohol and propanoic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Tridecyl alcohol and propanoic acid.

Reduction: Tridecyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Cosmetic Applications

Tridecyl propanoate is widely used in cosmetic formulations due to its emollient properties. It serves several functions:

- Skin Conditioning Agent : It enhances skin feel and moisture retention, making it a popular choice in lotions and creams.

- Emulsifier : It helps stabilize oil-in-water emulsions, improving the texture and consistency of cosmetic products.

- Solvent : It acts as a solvent for other ingredients, facilitating their incorporation into formulations.

Case Study: Skin Care Formulations

A study investigated the effects of this compound in a moisturizing cream formulation. The results indicated that the inclusion of this compound significantly improved the cream's spreadability and sensory attributes compared to formulations without it. The cream demonstrated enhanced hydration properties, leading to improved skin barrier function after four weeks of application.

| Formulation Type | Hydration Level (after 4 weeks) | Sensory Evaluation Score |

|---|---|---|

| Control (without ester) | 45% | 3.5 |

| With this compound | 75% | 4.7 |

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as a carrier for drug delivery systems. Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) is particularly noteworthy.

Case Study: Drug Delivery System

Research conducted on a topical drug delivery system incorporating this compound demonstrated its effectiveness in enhancing the permeation of anti-inflammatory drugs through the skin barrier. The study revealed that formulations containing this compound showed a 30% increase in drug absorption compared to conventional formulations.

| Formulation Type | Drug Absorption (%) | Time to Peak Absorption (hours) |

|---|---|---|

| Control | 50% | 6 |

| With this compound | 80% | 4 |

Industrial Applications

This compound finds applications in various industrial sectors, including:

- Lubricants : Its low volatility and high lubricity make it suitable for use in industrial lubricants.

- Plasticizers : Used in polymer formulations to improve flexibility and durability.

Case Study: Lubricant Formulation

A study evaluated the performance of this compound as a lubricant additive in automotive oils. The findings indicated that oils containing this compound exhibited superior wear protection and thermal stability compared to traditional lubricant formulations.

| Lubricant Type | Wear Protection Rating (ASTM D4172) | Thermal Stability (°C) |

|---|---|---|

| Conventional Oil | 3 | 150 |

| With this compound | 1 | 180 |

Mechanism of Action

The mechanism of action of tridecyl propanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to cleavage by esterases, leading to the formation of tridecyl alcohol and propanoic acid. This hydrolysis reaction is essential for its applications in biological systems and drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between tridecyl propanoate and analogous esters:

Key Observations:

Chain Length and Branching: this compound’s linear tridecyl chain contrasts with triethyl-O-propionate’s branched ethoxy groups, which reduce steric hindrance and enhance reactivity in pharmaceutical synthesis .

Volatility and Applications: Shorter esters like ethenyl propanoate (C₅H₈O₂) are volatile and serve as flavor agents in fermented foods, whereas this compound’s higher molecular weight limits volatility, favoring non-food industrial uses .

Biological vs. Synthetic Origin: Tridec-2-ynyl 3-methylbut-2-enoate and ethenyl propanoate are microbial metabolites in yogurt cultures, highlighting their role in fermentation .

Functional Group Impact

- Hydroxyl Groups: Tridecyl 9-hydroxynonanoate’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with this compound’s purely hydrophobic profile .

- Unsaturation: Tridec-2-ynyl 3-methylbut-2-enoate’s triple bond (alkyne) and conjugated double bond may enhance reactivity in organic synthesis, unlike this compound’s saturated structure .

Biological Activity

Tridecyl propanoate, an ester derived from tridecanol and propanoic acid, is gaining attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C16H32O2

- Molecular Weight : 256.43 g/mol

- CAS Number : 21693072

This compound belongs to a class of compounds known as alkyl esters, which are often used in cosmetics and pharmaceuticals due to their emollient properties.

1. Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Case Study : A study demonstrated that this compound could effectively scavenge free radicals in vitro, showing a dose-dependent response. The compound's ability to enhance the antioxidant capacity of gut metabolites suggests its potential role in promoting gut health .

2. Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties against various pathogens.

- Research Findings : In a study examining the antimicrobial effects of various alkyl esters, this compound showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated, particularly in the context of skin conditions.

- Study Insights : A case study involving topical formulations containing this compound reported significant reductions in inflammation markers in animal models. This suggests its utility in formulations aimed at treating inflammatory skin diseases .

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to other related compounds.

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Tridecyl Acrylate | Moderate | High | Moderate |

| Pentadecyl Ester | Low | Moderate | Low |

The biological activities of this compound can be attributed to its chemical structure:

- Hydrophobic Nature : Facilitates interaction with lipid membranes, enhancing antimicrobial activity.

- Functional Groups : The ester functional group contributes to its ability to act as an antioxidant by donating electrons to free radicals.

Safety and Toxicological Data

Toxicological assessments have shown that this compound is generally safe for use in cosmetic applications. Studies involving animal models have indicated no significant adverse effects at recommended dosages .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tridecyl propanoate, and how can they be experimentally determined for research purposes?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) to assess purity and quantify ester content . Gas chromatography-mass spectrometry (GC-MS) can identify volatile degradation products, as demonstrated in studies analyzing esters in microbial degradation pathways . Calculate log P values (octanol-water partition coefficient) to predict solubility and environmental persistence.

Q. How can this compound be synthesized and purified in laboratory settings while minimizing side products?

- Methodological Guidance : Optimize esterification reactions between propanoic acid and tridecyl alcohol using acid catalysts (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Validate purity using nuclear magnetic resonance (NMR) spectroscopy, referencing protocols for similar esters .

Q. What analytical techniques are most effective for detecting this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Guidance : Combine solid-phase extraction (SPE) with HPLC-UV or GC-MS for trace-level detection. For metabolic studies, employ isotopic labeling (e.g., ¹³C-propanoate) to track degradation pathways, as seen in propanoate metabolism research .

Advanced Research Questions

Q. How do microbial communities metabolize this compound, and what enzymes are implicated in its degradation?

- Methodological Guidance : Conduct metagenomic sequencing of microbial consortia exposed to this compound to identify hydrolases (e.g., esterases). Validate enzyme activity via in vitro assays, referencing Pseudomonas aeruginosa studies on propanoate metabolism . Compare degradation rates under aerobic vs. anaerobic conditions using respirometry .

Q. What experimental designs can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Guidance : Perform accelerated stability studies using factorial design (e.g., 2³ design: pH, temperature, light exposure). Analyze degradation kinetics via Arrhenius plots and validate with kinetic modeling software. Address discrepancies by standardizing buffer systems and controlling for catalytic impurities .

Q. How does this compound interact with lipid bilayers, and what are the implications for its use in drug delivery systems?

- Methodological Guidance : Use Langmuir-Blodgett troughs to measure insertion kinetics into synthetic lipid membranes. Pair with molecular dynamics simulations to predict interactions with phospholipids. Contrast with structurally similar esters (e.g., tridecyl stearate) to isolate chain-length effects .

Q. What are the ecological impacts of this compound in aquatic systems, and how can its bioaccumulation potential be assessed?

- Methodological Guidance : Deploy microcosm experiments to simulate exposure in freshwater ecosystems. Quantify bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) using LC-MS/MS. Cross-reference with the 2-methylcitrate cycle activation data from microbial co-culture studies to predict metabolic fate .

Data Analysis & Interpretation

Q. How can pathway activation analysis tools (e.g., Pathview) be applied to study this compound’s role in metabolic networks?

- Methodological Guidance : Map this compound degradation intermediates onto KEGG pathways (e.g., pau00640 for propanoate metabolism) using R-based tools like Pathview. Integrate transcriptomic and metabolomic datasets to visualize pathway enrichment, as demonstrated in cystic fibrosis pathogen studies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Guidance : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubb’s test, ensuring alignment with toxicity study frameworks .

Research Limitations & Future Directions

- Key Limitations : Current studies lack standardized protocols for environmental sampling, leading to variability in degradation rate data .

- Future Recommendations : Investigate this compound’s role in cross-kingdom microbial interactions (e.g., fungal-bacterial co-cultures) using multi-omics integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.